Ethyl tetrahydropyran-4-carboxylate
Overview
Description
Ethyl tetrahydropyran-4-carboxylate is a chemical compound with the molecular formula C8H14O3 . It is recognized as a useful protecting group for alcohols in organic synthesis .
Synthesis Analysis
The tetrahydropyranyl (Thp) group, which includes this compound, is especially useful for protecting the hydroxy group . It has several advantages, including low cost, ease of introduction, general stability to most non-acidic reagents, good solubility, and the ease with which it can be removed if the functional group it protects requires manipulation . Thp is a useful moiety for the side-chain protection of serine, threonine, and cysteine and is suitable for the Fmoc/tBu solid-phase peptide synthesis strategy .Chemical Reactions Analysis
The tetrahydropyranyl (Thp) group is recognized as a useful protecting group for alcohols in organic synthesis . It is used in various types of reactions, including radical, Grignard, Wittig, organometallic, halogen-metal exchange, reduction, oxidation, epoxidation, amidation, esterification, metathesis, and other miscellaneous organic reactions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 158.195 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 209.5±33.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 44.6±3.0 kJ/mol and a flash point of 79.1±20.0 °C .Scientific Research Applications
Corrosion Inhibition in Industrial Processes
- Ethyl tetrahydropyran-4-carboxylate derivatives are utilized as corrosion inhibitors for mild steel, a crucial material in industrial pickling processes. These inhibitors demonstrate high efficiency and compatibility with mild steel, contributing to enhanced durability and reduced corrosion-related damages in industrial settings (Dohare, Ansari, Quraishi, & Obot, 2017).
Organic Synthesis and Chemical Reactions
- The compound plays a significant role in organic synthesis, particularly in the formation of highly functionalized tetrahydropyridines through phosphine-catalyzed annulation reactions (Zhu, Lan, & Kwon, 2003).
- It is also involved in the synthesis of various heterocyclic compounds like thiazolopyrimidines and thiazolodipyrimidines, showcasing its versatility in chemical transformations (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).
Crystallography and Structural Analysis
- The compound's crystal structure has been determined, providing valuable insights into its molecular conformation and interactions. This information is essential for understanding its chemical behavior and potential applications in various fields (Kumar, Banerjee, Brahmachari, & Gupta, 2018).
Pest Control Research
- Research into tetrahydropyran esters, including this compound, has shown their potential as attractants for pests like cockroaches. This application could lead to more effective pest control strategies in both domestic and industrial settings (Shanker, Shriprakash, Mallikarjuna, & Vaidyanathaswamy, 1994).
Medicinal Chemistry
- This compound derivatives have been explored in the context of medicinal chemistry, particularly in the synthesis of compounds that inhibit key enzymes involved in biological processes such as cholesterogenesis (Prugh et al., 1990).
Mechanism of Action
Target of Action
Ethyl tetrahydropyran-4-carboxylate is a derivative of pyran, a six-membered oxygen-containing ring system . Pyran derivatives have been shown to exhibit a broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc . .
Mode of Action
It is known that pyran derivatives can interact with various biological targets due to their diverse biological properties .
Biochemical Pathways
Given the broad spectrum of biological activities associated with pyran derivatives, it can be inferred that multiple biochemical pathways could potentially be influenced .
Pharmacokinetics
The compound’s molecular weight is 1582 , which is within the range generally favorable for oral bioavailability in drug design.
Result of Action
Given the diverse biological properties associated with pyran derivatives, it can be inferred that the compound could potentially exert a wide range of effects at the molecular and cellular levels .
Safety and Hazards
Properties
IUPAC Name |
ethyl oxane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(9)7-3-5-10-6-4-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXINTIRMSZYKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541587 | |
Record name | Ethyl oxane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96835-17-5 | |
Record name | Ethyl oxane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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